molecular formula C15H19NO2 B13548633 7-(1H-indol-3-yl)heptanoic acid

7-(1H-indol-3-yl)heptanoic acid

Cat. No.: B13548633
M. Wt: 245.32 g/mol
InChI Key: YKXJWCCJWVPDCC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-indol-3-yl)heptanoic acid typically involves the construction of the indole ring followed by the attachment of the heptanoic acid chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The heptanoic acid chain can then be attached through various organic reactions, such as Friedel-Crafts acylation or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-(1H-indol-3-yl)heptanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the indole ring or the heptanoic acid chain.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7-(1H-indol-3-yl)heptanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(1H-indol-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.

    Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.

    Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

7-(1H-indol-3-yl)heptanoic acid is unique due to its specific heptanoic acid chain, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

7-(1H-indol-3-yl)heptanoic acid

InChI

InChI=1S/C15H19NO2/c17-15(18)10-4-2-1-3-7-12-11-16-14-9-6-5-8-13(12)14/h5-6,8-9,11,16H,1-4,7,10H2,(H,17,18)

InChI Key

YKXJWCCJWVPDCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCCCCC(=O)O

Origin of Product

United States

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